Reversed Pharmacophore Architecture: C2-Anilino/C4-Piperazine Substitution Pattern vs. Classical C4-Anilinoquinazolines
CAS 1216417-77-4 possesses a C2-(4-bromophenylamino)/C4-(4-methylpiperazin-1-yl) substitution pattern, which constitutes a reversed pharmacophore relative to the entire class of clinically approved 4-anilinoquinazolines (gefitinib: C4-(3-chloro-4-fluoroanilino); erlotinib: C4-(3-ethynylanilino); lapatinib: C4-(3-chloro-4-(3-fluorobenzyloxy)anilino)). The 4-piperazinylquinazoline scaffold has been independently validated as a privileged structure for PDGFR family kinase inhibition, with a representative compound (4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline analog 4c) exhibiting an IC50 of 0.030 μM against PDGFRβ in cellular autophosphorylation assays, while showing >3 μM inhibition against EGFR, demonstrating a >100-fold selectivity window favoring PDGFR over EGFR [1]. The C2 4-bromophenyl group in CAS 1216417-77-4 provides an additional hydrogen-bond-capable halogen substituent (σ-hole donor) that is absent in C2-unsubstituted or C2-methyl analogs, potentially enhancing halogen-bond-mediated recognition [2].
| Evidence Dimension | Scaffold-based kinase selectivity profile (PDGFR vs. EGFR) |
|---|---|
| Target Compound Data | PDGFRβ inhibition (class-level prediction based on 4-piperazinylquinazoline scaffold); exact IC50 not publicly reported for this compound |
| Comparator Or Baseline | 4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline (analog 4c): PDGFRβ cellular IC50 = 0.030 μM; EGFR cellular IC50 > 3 μM (>100-fold selectivity) [1] |
| Quantified Difference | ~100-fold selectivity window (PDGFR over EGFR) demonstrated at the scaffold level; exact potency of CAS 1216417-77-4 remains to be experimentally determined |
| Conditions | Cellular autophosphorylation assays; PDGFRβ and EGFR in appropriate cell lines (Matsuno et al., J. Med. Chem. 2002) |
Why This Matters
The reversed pharmacophore architecture dictates that this compound's kinase selectivity profile will be fundamentally different from standard EGFR-targeted 4-anilinoquinazolines, making it unsuitable as a generic EGFR inhibitor replacement but potentially valuable for PDGFR-family or other non-EGFR kinase targets.
- [1] Matsuno, K.; Ichimura, M.; Nakajima, T.; Tahara, K.; Fujiwara, S.; Kase, H.; Ushiki, J.; Giese, N. A.; Pandey, A.; Scarborough, R. M.; Lokker, N. A.; Yu, J.-C.; Irie, J.; Tsukuda, E.; Ide, S.; Oda, S.; Nomoto, Y. Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. J. Med. Chem. 2002, 45, 4513–4523. View Source
- [2] Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med. Chem. 2013, 56, 1363–1388. View Source
